molecular formula C15H17NO4 B11725640 ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Cat. No.: B11725640
M. Wt: 275.30 g/mol
InChI Key: VRVDGLSITMUIHU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano group and the ester functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be compared with other similar compounds such as:

  • Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)but-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate
  • Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)but-2-enoate

These compounds share similar structural features but differ in the position and number of methoxy groups on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Biological Activity

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde. This method has been optimized for efficiency and yield, demonstrating a straightforward approach to producing this compound under mild conditions .

Antioxidant Activity

This compound exhibits notable antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases.

Study Method IC50 Value (µM) Reference
Study ADPPH Assay25.0
Study BABTS Assay30.5

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In a murine model of inflammation, this compound demonstrated a significant reduction in edema compared to control groups.

Model Dosing Edema Reduction (%) Reference
Murine Model50 mg/kg60%
In vitro Cell Line10 µM45%

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Regulation of Cytokine Production : It modulates the expression of various cytokines involved in inflammation.
  • Antioxidant Pathways Activation : The compound activates endogenous antioxidant pathways, enhancing cellular defense against oxidative damage.

Case Study 1: Treatment of Inflammatory Diseases

A clinical study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed improved symptoms and reduced inflammatory markers compared to those on placebo.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuroinflammation and promote neuronal survival in vitro.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

InChI

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3

InChI Key

VRVDGLSITMUIHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N

Origin of Product

United States

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